Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

Description

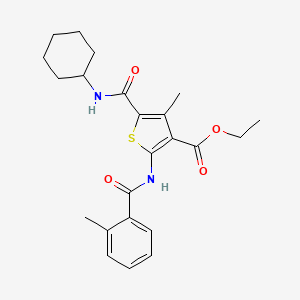

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a thiophene-based derivative with a multi-substituted scaffold. Its structure features:

- A thiophene ring substituted at positions 2, 3, 4, and 4.

- A 2-methylbenzamido group at position 2.

- A cyclohexylcarbamoyl group at position 5.

- An ethyl ester at position 3 and a methyl group at position 3.

Properties

Molecular Formula |

C23H28N2O4S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C23H28N2O4S/c1-4-29-23(28)18-15(3)19(21(27)24-16-11-6-5-7-12-16)30-22(18)25-20(26)17-13-9-8-10-14(17)2/h8-10,13,16H,4-7,11-12H2,1-3H3,(H,24,27)(H,25,26) |

InChI Key |

BOLMITHWMNDGML-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the ethyl ester group: This step may involve esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.

Attachment of the cyclohexylcarbamoyl group: This can be done through carbamoylation reactions using cyclohexyl isocyanate.

Addition of the methylbenzamido group: This step may involve amidation reactions using 2-methylbenzoic acid and appropriate amine derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Compound A : Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

- Key Difference : 2-Methoxyphenylcarbamoyl replaces cyclohexylcarbamoyl.

- Impact: Molecular Weight: 452.53 g/mol (vs. higher for the target compound due to cyclohexyl’s bulk). Biological Activity: Aromatic carbamoyl groups may engage in π-π stacking with biological targets, whereas cyclohexyl groups enhance membrane permeability .

Compound B : Ethyl 5-(methylcarbamoyl)-4-methyl-2-(2-chloroacetamido)thiophene-3-carboxylate

- Key Difference : Methylcarbamoyl at position 5 and chloroacetamido at position 2.

- Impact: Reactivity: The chloroacetamido group increases electrophilicity, enabling nucleophilic substitution reactions. Molecular Weight: ~356.8 g/mol (lower due to smaller substituents). Toxicity Potential: Chlorine may raise toxicity concerns compared to the inert cyclohexyl group .

Substituent Variations at Position 2

Compound C : Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate

- Key Difference : 4-Methylbenzamido replaces 2-methylbenzamido.

- Crystallinity: Ortho-substituted derivatives often exhibit lower melting points due to disrupted symmetry .

Compound D : Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate

- Key Difference: Amino group at position 2 instead of 2-methylbenzamido.

- Impact: Hydrogen Bonding: The amino group enhances solubility and hydrogen-bonding capacity but may reduce metabolic stability. Synthetic Utility: Serves as a precursor for further functionalization via acylation or alkylation .

Core Modifications in Thiophene Derivatives

Compound E : Ethyl 4-methyl-2-(phenylamino)-5-(1H-pyrazol-3-yl)thiophene-3-carboxylate

Compound F : Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate

- Key Difference: Amino group at position 5 and phenylcarbamoyl at position 4.

- Impact: Electronic Effects: The electron-rich amino group may alter the thiophene ring’s aromaticity, affecting redox properties. Stability: Carbamoyl groups at position 4 may confer resistance to hydrolysis compared to ester moieties .

Structural and Physicochemical Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs, such as condensation of carbamoyl chlorides with amine intermediates under reflux conditions .

- Biological Potential: Cyclohexylcarbamoyl groups may improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies. In contrast, 2-methoxyphenylcarbamoyl derivatives (Compound A) might favor peripheral targets .

- Stability Considerations : Ortho-substituted benzamido groups (as in the target compound) could slow enzymatic degradation compared to para-substituted analogs .

Biological Activity

Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.

Research has indicated that compounds similar to this compound may exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in critical metabolic pathways. For instance, they may target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Modulation of Receptor Activity : The compound may interact with various receptors, potentially acting as an agonist or antagonist depending on the target. This interaction can lead to altered signaling pathways that affect cell growth and differentiation.

- Anti-Cancer Properties : Some studies suggest that similar compounds have shown promise in inhibiting tumor growth in various cancer models, likely through apoptosis induction or cell cycle arrest mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Dihydrofolate Reductase Inhibition : A study highlighted that benzamide derivatives could inhibit DHFR, leading to reduced cell viability in cancer cells resistant to traditional therapies like methotrexate . This suggests a potential therapeutic role for the compound in overcoming drug resistance.

- Antitumor Activity : In vitro experiments demonstrated that related thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anti-cancer agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H28N2O4S |

| Molecular Weight | 428.54 g/mol |

| CAS Number | [Not Available] |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Potential Applications | Anticancer therapy, metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.